4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-11-6-4(2-9-11)5(10-12)7-3-8-6/h2-3,12H,1H3,(H,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXCCEBHPKLNCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377580 | |
| Record name | 10X-0991 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62597-87-9 | |
| Record name | 10X-0991 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Hydroxyamination of 4-Chloropyrazolo[3,4-d]pyrimidine Precursors
A common and effective method to prepare 4-(hydroxyamino) derivatives involves nucleophilic substitution of a 4-chloro-pyrazolo[3,4-d]pyrimidine intermediate with hydroxylamine.
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Synthesis of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine:
Starting from 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one, chlorination is performed using phosphorus oxychloride (POCl3) under reflux conditions to replace the 4-oxo group with chlorine.Nucleophilic Substitution with Hydroxylamine:
The 4-chloro intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or triethylamine) in an appropriate solvent such as ethanol or water. This reaction proceeds via nucleophilic aromatic substitution, replacing the chlorine atom with the hydroxyamino group to yield this compound.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Chlorination | POCl3, reflux, 4-6 hours | 70-85 | Requires dry conditions |
| Hydroxylamine substitution | Hydroxylamine·HCl, base, ethanol, reflux | 60-75 | Mild conditions, moderate time |
Alternative Synthetic Routes
Oxidative Hydroxylation of 4-Amino Derivatives:
Some studies report the oxidation of 4-amino-pyrazolo[3,4-d]pyrimidines using oxidizing agents (e.g., peracids or hydrogen peroxide) to convert the amino group to hydroxyamino functionality, although this method is less common and may require careful control to avoid overoxidation.Hydroxyamination via Diazonium Salt Intermediates:
Another approach involves diazotization of 4-amino derivatives followed by reaction with hydroxylamine to introduce the hydroxyamino group. This method is more complex and less frequently applied due to stability issues of intermediates.
Research Findings and Optimization
Effect of Substituents and Reaction Conditions:
Studies indicate that the presence of electron-withdrawing groups on the pyrazolo[3,4-d]pyrimidine ring can facilitate nucleophilic substitution at the 4-position, improving yields of hydroxyamino derivatives.Green Chemistry Approaches:
Recent advances include solvent-free or catalytic methods to improve the environmental profile of the synthesis, such as microwave-assisted reactions or use of ethanol as a green solvent, which have shown comparable yields and reduced reaction times.Purification and Characterization:
The target compound is typically purified by recrystallization from methanol or ethanol. Characterization includes IR spectroscopy (noting N-OH stretch), NMR, and mass spectrometry. Crystallographic data confirm the structure and tautomeric form.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Chlorination + Hydroxylamine Substitution | 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one | POCl3 (chlorination), Hydroxylamine·HCl, base, reflux | 60-85 | Straightforward, good yields | Requires handling POCl3 |
| Oxidative Hydroxylation | 4-Amino-pyrazolo[3,4-d]pyrimidine | Peracids or H2O2, controlled conditions | 40-60 | Direct functional group change | Risk of overoxidation |
| Diazonium Salt Route | 4-Amino-pyrazolo[3,4-d]pyrimidine | NaNO2, acid, hydroxylamine | 30-50 | Alternative pathway | Intermediate instability |
| Green Chemistry Methods | Various pyrazolo[3,4-d]pyrimidine precursors | Solvent-free, microwave, ethanol solvent | 70-80 | Eco-friendly, faster reactions | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitropyrimidines.
Reduction: It can also undergo reduction reactions, leading to the formation of different derivatives.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitropyrimidines.
Reduction: Aminopyrimidines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of EGFR, a critical target in cancer therapy. The compound exhibits promising anti-proliferative activities against various cancer cell lines. For instance:
- In vitro Studies : Compounds derived from this compound were tested against A549 and HCT-116 cancer cells. Notably, one derivative demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), indicating its potency as an EGFR inhibitor .
Case Study 1: Synthesis and Evaluation of Derivatives
A study synthesized several derivatives of pyrazolo[3,4-d]pyrimidine to evaluate their anti-cancer properties. The synthesized compounds underwent rigorous testing for their anti-proliferative activity against a panel of NCI 60 cancer cell lines. The study concluded that certain derivatives not only inhibited cell growth but also showed selectivity towards cancer cells over normal cells .
Case Study 2: Structural Optimization for Enhanced Activity
Another research effort focused on optimizing the structure of this compound to enhance its inhibitory activity against EGFR. Modifications to the chemical structure led to improved binding affinity and selectivity for EGFR, demonstrating the importance of structural variations in drug design .
Xanthine Oxidase Inhibition
The compound has also been identified as a potential xanthine oxidase inhibitor, which could be beneficial in treating conditions like gout by decreasing uric acid production . This application opens avenues for further research into its role in metabolic disorders.
Cosmetic Formulations
Given its chemical properties, there is potential for incorporating this compound into cosmetic formulations aimed at skin health. Its ability to modulate biological pathways may offer benefits in dermatological applications, although this area requires more exploration and validation through clinical studies .
Mechanism of Action
The mechanism of action of 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets:
Protein Tyrosine Kinases: It inhibits the activity of these enzymes, which play a crucial role in cell signaling pathways related to growth and proliferation.
Inflammatory Mediators: It inhibits the expression and activity of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α.
Comparison with Similar Compounds
Structural and Functional Differences
Key structural variations among analogs lie in substituents at positions 1 and 4, which critically influence biological activity and physicochemical properties.
| Compound Name | Position 4 Substituent | Position 1 Substituent | Key Biological Activities | Unique Traits |
|---|---|---|---|---|
| 4-(Hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | -NHOH | -CH₃ | Kinase inhibition, potential anticancer | Enhanced hydrogen bonding; redox activity |
| 4-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | -Br | -CH₃ | Anticancer, kinase inhibition | Higher electrophilicity due to bromine |
| 4-Chloro-3-propyl-1H-pyrazolo[3,4-d]pyrimidine | -Cl | -CH₂CH₂CH₃ | Antimicrobial, enzyme inhibition | Propyl group enhances lipophilicity |
| 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | -NH₂ | -CH₃ | Antiviral, CDK inhibition | Improved solubility and target affinity |
| 4-(3-Chlorophenyl)piperazinyl-1-methyl derivative | -Piperazine-linked aryl | -CH₃ | Anti-inflammatory, serotonin receptor modulation | Dual-target engagement |
Biological Activity
4-(Hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This compound is recognized for its ability to inhibit various protein kinases, which are crucial in regulating cellular processes such as growth, differentiation, and metabolism. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Target Proteins
The primary target of this compound is protein kinases, including cyclin-dependent kinase 2 (CDK2) and mechanistic target of rapamycin (mTOR). By inhibiting these kinases, the compound disrupts critical signaling pathways involved in cell cycle regulation and apoptosis.
Biochemical Pathways
The inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound affects the mTOR pathway, which is essential for cell growth and metabolism. The resultant biochemical changes can significantly impact cancer cell proliferation and survival.
Pharmacokinetics
In silico studies suggest that this compound possesses favorable pharmacokinetic properties, including adequate solubility and permeability. These characteristics are critical for its potential use as a therapeutic agent.
Biological Activity
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity across various tumor cell lines. For example:
- A549 Cells : The compound demonstrated an IC50 value of 2.24 µM, indicating potent inhibitory activity against lung cancer cells.
- MCF-7 Cells : In breast cancer models, analogs of this compound have shown IC50 values as low as 1.74 µM, suggesting enhanced potency compared to standard treatments like doxorubicin .
Induction of Apoptosis
Flow cytometric analyses have revealed that this compound can significantly induce apoptosis in cancer cells at low concentrations. The compound's ability to disrupt the balance between pro-apoptotic and anti-apoptotic proteins contributes to its effectiveness in triggering cell death.
Case Studies
Several studies have highlighted the efficacy of this compound derivatives:
- Study on Renal Anemia : Pyrazolo[4,3-d]pyrimidine derivatives were shown to inhibit hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD), promoting erythropoietin production and increasing hemoglobin levels in anemic models .
- EGFR Inhibition : New derivatives designed as epidermal growth factor receptor (EGFR) inhibitors exhibited potent anti-proliferative activities against A549 and HCT-116 cancer cells. For instance, one derivative showed an IC50 value of 0.016 µM against wild-type EGFR .
Summary of Biological Activity
| Activity Type | Cell Line/Model | IC50 Value (µM) | Notes |
|---|---|---|---|
| Anticancer (A549) | Lung Cancer | 2.24 | Significant inhibition compared to controls |
| Anticancer (MCF-7) | Breast Cancer | 1.74 | Enhanced potency over doxorubicin |
| Apoptosis Induction | Various | Low Micromolar | Induces significant apoptosis |
| HIF-PHD Inhibition | Renal Anemia Model | N/A | Promotes erythropoietin production |
| EGFR Inhibition | A549/HCT-116 | 0.016 | Potent against both wild-type and mutant EGFR |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
